Cas no 346700-55-8 (benzyl-[(4-tert-butylphenyl)methyl]azanium)

Benzyl-[(4-tert-butylphenyl)methyl]azanium is a quaternary ammonium compound characterized by its structured aromatic substituents, including a benzyl group and a tert-butylphenyl moiety. This molecular configuration enhances its stability and potential utility in organic synthesis, particularly as an intermediate or phase-transfer catalyst. The tert-butyl group contributes steric bulk, which may influence reactivity and selectivity in certain transformations. Its ionic nature suggests solubility in polar solvents, facilitating its use in homogeneous reaction systems. The compound's defined structure allows for precise applications in specialized chemical processes, where controlled reactivity and structural integrity are critical. Further studies may explore its efficacy in catalysis or material science applications.
benzyl-[(4-tert-butylphenyl)methyl]azanium structure
346700-55-8 structure
Product Name:benzyl-[(4-tert-butylphenyl)methyl]azanium
CAS No:346700-55-8
MF:C18H24N+
MW:254.38986
CID:852911
Update Time:2025-06-08

benzyl-[(4-tert-butylphenyl)methyl]azanium Chemical and Physical Properties

Names and Identifiers

    • benzyl-[(4-tert-butylphenyl)methyl]azanium
    • BENZYL-(4-TERT-BUTYL-BENZYL)-AMINE
    • AG-F-18849
    • CTK4H2817
    • Inchi: InChI=1S/C18H23N/c1-18(2,3)17-11-9-16(10-12-17)14-19-13-15-7-5-4-6-8-15/h4-12,19H,13-14H2,1-3H3
    • InChI Key: FCIIZCYQKNQHMC-UHFFFAOYSA-N
    • SMILES: CC(C)(C)C1=CC=C(C=C1)CNCC2=CC=CC=C2

Computed Properties

  • Exact Mass: 253.18300
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5

Experimental Properties

  • PSA: 12.03000
  • LogP: 4.66480

benzyl-[(4-tert-butylphenyl)methyl]azanium Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

benzyl-[(4-tert-butylphenyl)methyl]azanium Customs Data

  • HS CODE:2921499090
  • Customs Data:

    China Customs Code:

    2921499090

    Overview:

    2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

benzyl-[(4-tert-butylphenyl)methyl]azanium Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12080829-5g
N-Benzyl-1-(4-(tert-butyl)phenyl)methanamine
346700-55-8 97%
5g
$874 2024-07-24

Additional information on benzyl-[(4-tert-butylphenyl)methyl]azanium

Introduction to Benzyl-[(4-tert-butylphenyl)methyl]azanium (CAS No. 346700-55-8)

Benzyl-[(4-tert-butylphenyl)methyl]azanium, with the chemical identifier CAS No. 346700-55-8, is a compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and electronic properties, has found applications in various scientific studies, particularly in the domain of organic synthesis and material science. The presence of a benzyl group and a tert-butyl-substituted phenyl ring in its molecular structure imparts distinct reactivity and stability, making it a valuable intermediate in the development of more complex molecules.

The< strong>benzyl group, known for its versatility in organic chemistry, serves as a protecting group for alcohols and a precursor for various functionalized benzene derivatives. Its incorporation into the molecule enhances the overall stability and reactivity profile of Benzyl-[(4-tert-butylphenyl)methyl]azanium, allowing for further functionalization and derivatization. The< strong>tert-butylphenyl moiety, on the other hand, contributes to the compound's lipophilicity and electronic properties, which are crucial for its interaction with biological targets.

In recent years, Benzyl-[(4-tert-butylphenyl)methyl]azanium has been explored in the context of pharmaceutical research. Its structural features make it a potential candidate for use in drug design, particularly as a scaffold for developing novel therapeutic agents. The compound's ability to undergo selective reactions while maintaining its core structure has been leveraged in the synthesis of more complex molecules that exhibit desirable pharmacological properties.

One of the most intriguing aspects of Benzyl-[(4-tert-butylphenyl)methyl]azanium is its role in catalytic processes. The azanium group, a nitrogen-containing heterocycle, can act as a ligand or intermediate in various catalytic systems. This has led to its use in transition metal-catalyzed reactions, where it helps facilitate key transformations such as cross-coupling reactions and hydrogenations. These reactions are fundamental to the synthesis of fine chemicals and pharmaceuticals, making Benzyl-[(4-tert-butylphenyl)methyl]azanium an indispensable tool in synthetic chemistry.

The compound's electronic properties have also been studied extensively. The presence of both electron-donating and electron-withdrawing groups in its structure allows it to exhibit a range of spectroscopic behaviors. These properties are particularly useful in materials science, where Benzyl-[(4-tert-butylphenyl)methyl]azanium can be used to develop new materials with tailored electronic characteristics. For instance, it has been explored as a component in organic semiconductors and light-emitting diodes (OLEDs), where its ability to absorb and emit light at specific wavelengths is highly valued.

In addition to its applications in pharmaceuticals and materials science, Benzyl-[(4-tert-butylphenyl)methyl]azanium has found utility in analytical chemistry. Its distinct spectroscopic signature allows it to be used as an internal standard or reference compound in various analytical techniques. This ensures accuracy and consistency in experimental results, particularly when studying complex mixtures or performing quantitative analyses.

The synthesis of Benzyl-[(4-tert-butylphenyl)methyl]azanium involves multi-step organic reactions that highlight the compound's structural complexity. The process typically begins with the preparation of the tert-butyl-substituted phenol derivative, which is then coupled with benzaldehyde or another benzoyl-containing compound via an azide coupling reaction. This step introduces the azanium group into the molecule while maintaining the integrity of the benzyl and tert-butylphenyl moieties.

The final product is characterized using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide detailed insights into the compound's molecular structure and purity, ensuring that it meets the stringent requirements for use in scientific research. The high-quality characterization data also aids in understanding its reactivity and potential applications.

Recent research has focused on expanding the utility of Benzyl-[(4-tert-butylphenyl)methyl]azanium by exploring new synthetic pathways and reaction conditions. For example, researchers have investigated alternative coupling methods that could improve yield and selectivity while reducing waste generation. These efforts align with broader trends in green chemistry, which aim to develop sustainable practices for chemical synthesis.

The compound's role in medicinal chemistry has also seen significant advancements. By serving as a building block for more complex drug candidates, Benzyl-[(4-tert-butlylpheny lmethyl) azanium contributes to the development of innovative therapies targeting various diseases. Its structural features allow for fine-tuning of pharmacokinetic properties such as solubility, bioavailability, and metabolic stability, which are critical factors in drug design.

In conclusion, Benzyl-[(4-tert-butlylpheny lmethyl) azanium (CAS No. 346700 -55 -8) is a multifaceted compound with diverse applications across multiple scientific disciplines. Its unique structural features make it an invaluable tool in organic synthesis、pharmaceutical research、materials science,and analytical chemistry。As research continues to uncover new possibilities,the importance of this compound is expected to grow,driving further innovation and discovery.

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